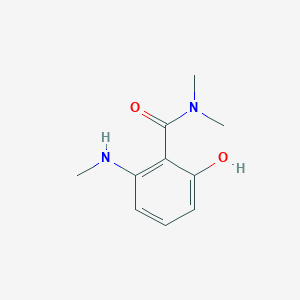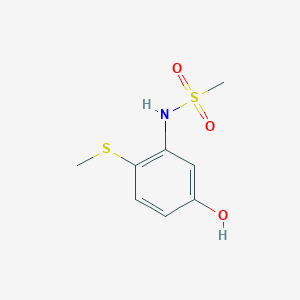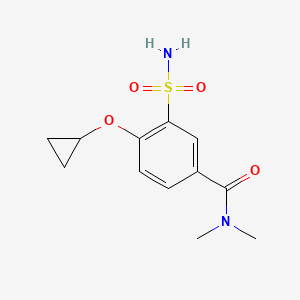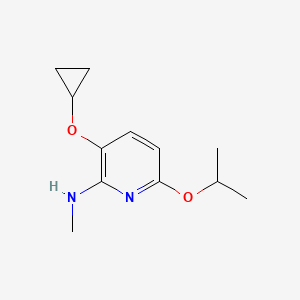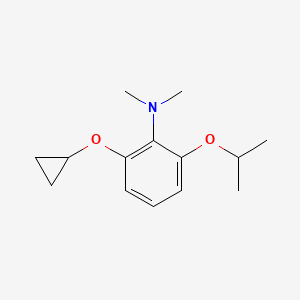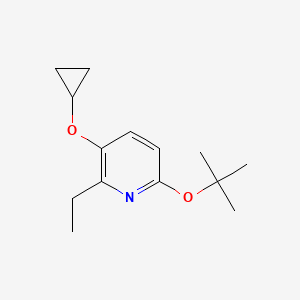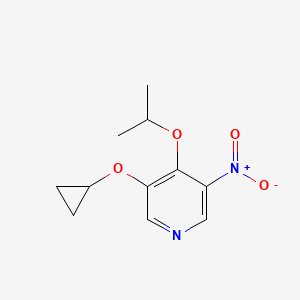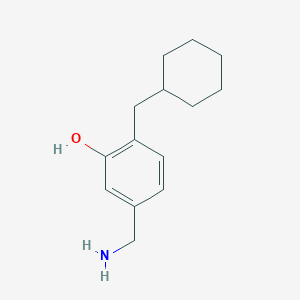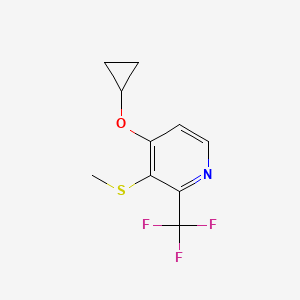
4-Cyclopropoxy-3-(methylthio)-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-3-(methylthio)-2-(trifluoromethyl)pyridine is a chemical compound with a complex structure that includes a cyclopropoxy group, a methylthio group, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
The synthesis of 4-Cyclopropoxy-3-(methylthio)-2-(trifluoromethyl)pyridine involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the cyclopropoxy, methylthio, and trifluoromethyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclopropanation: Introduction of the cyclopropoxy group through cyclopropanation reactions.
Thioether Formation: Introduction of the methylthio group using thiolation reactions.
Trifluoromethylation: Introduction of the trifluoromethyl group using trifluoromethylation reagents.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Cyclopropoxy-3-(methylthio)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Cyclopropoxy-3-(methylthio)-2-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-(methylthio)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The cyclopropoxy, methylthio, and trifluoromethyl groups contribute to its chemical reactivity and ability to interact with enzymes, receptors, or other biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-Cyclopropoxy-3-(methylthio)-2-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
4-Cyclopropoxy-3-isopropyl-5-(trifluoromethyl)pyridine: Similar structure but with an isopropyl group instead of a methylthio group.
4-Cyclopropoxy-3-methoxybenzoic acid: Similar structure but with a methoxy group and a benzoic acid moiety.
4-Cyclopropoxy-3-fluoropyridine: Similar structure but with a fluorine atom instead of a methylthio group.
Properties
Molecular Formula |
C10H10F3NOS |
|---|---|
Molecular Weight |
249.25 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-methylsulfanyl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H10F3NOS/c1-16-8-7(15-6-2-3-6)4-5-14-9(8)10(11,12)13/h4-6H,2-3H2,1H3 |
InChI Key |
OCGNRQXZUUAFCI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CN=C1C(F)(F)F)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




